Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3S/c1-15-11(14)7-16-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBDWZJRDBNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate typically involves the reaction of 4-bromobenzaldehyde with thioglycolic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 4-bromobenzaldehyde with thioglycolic acid and subsequent esterification. Industrial methods may employ continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ester groups, or functional groups. Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Compounds
*Similarity indices (0–1 scale) are based on structural overlap with the target compound .
Key Observations:
Ester Group Variations: Replacing the methyl ester with ethyl (e.g., Ethyl 2-(4-bromophenyl)-2-oxoacetate) increases molecular weight but may reduce volatility due to longer alkyl chains .
Functional Group Modifications :
- The sulfanyl group in the target compound enhances nucleophilicity compared to oxygen-based ethers, influencing reactivity in substitution reactions .
- Carboxylic acid derivatives (e.g., 2-(4-bromophenyl)-2-oxoacetic acid) exhibit higher polarity and lower lipid solubility, limiting membrane permeability in biological systems .
Biological Activity
Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesizing findings from various studies, and presenting relevant data in tables for clarity.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H12BrO3S
- Molecular Weight : 318.29 g/mol
- InChIKey : ZFPFIURFXDPBIP-UHFFFAOYSA-N
This compound features a bromophenyl group, which is significant for its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
| Pseudomonas aeruginosa | 128 |
The above table summarizes the MIC values for selected pathogens. Notably, the compound exhibited lower MIC values against Staphylococcus aureus, indicating stronger activity compared to other tested microorganisms .
Anticancer Activity
The anticancer potential of this compound has also been investigated in various cancer cell lines. The compound demonstrated notable cytotoxic effects, particularly against colorectal cancer (Caco-2) and lung cancer (A549) cell lines.
Cytotoxicity Data
| Cell Line | IC50 (µM) | % Viability at 10 µM |
|---|---|---|
| Caco-2 | 15 | 40% |
| A549 | 25 | 55% |
These results suggest that this compound significantly reduces cell viability in a dose-dependent manner, with Caco-2 cells being more sensitive to treatment than A549 cells .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Additionally, its antimicrobial activity may be linked to disruption of bacterial cell membrane integrity.
Case Studies
-
Antimicrobial Efficacy Against Drug-resistant Strains
A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing an MIC comparable to standard antibiotics like vancomycin. This positions the compound as a potential candidate for further development against resistant bacterial strains . -
Cytotoxic Effects in Cancer Research
In a recent investigation involving various substituted derivatives of similar compounds, this compound demonstrated superior anticancer activity compared to other tested analogs, suggesting that the bromophenyl moiety enhances its efficacy against specific cancer types .
Q & A
Q. What are the key synthetic routes for Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of a phenylacetate precursor (e.g., methyl 2-(4-bromophenyl)acetate) using bromine (Br₂) in the presence of FeBr₃ as a catalyst under inert conditions to introduce the oxo group .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, where a thiol (e.g., mercaptoacetic acid methyl ester) reacts with the α-bromo ketone intermediate. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions .
- Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~331 for C₁₁H₁₁BrO₃S) and fragments associated with the sulfanyl-acetate moiety .
Q. How does the bromophenyl group influence the compound’s stability and reactivity?
- The electron-withdrawing bromine atom stabilizes the ketone via resonance, reducing enolization. This enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., with amines or thiols) .
- Comparative studies with fluorophenyl analogs () show bromine’s higher steric bulk slows reaction kinetics but improves crystallinity for structural analysis .
Advanced Research Questions
Q. What mechanistic insights explain the sulfanyl group’s role in nucleophilic substitution reactions?
- The sulfanyl (-S-) group acts as a leaving group in SN₂ reactions due to its moderate nucleofugality. In alkaline conditions, the adjacent ketone stabilizes the transition state via conjugation, accelerating substitution .
- Example : Reaction with amines yields thioether derivatives, with yields dependent on solvent polarity (e.g., DMF > THF) and temperature (optimized at 50–60°C) .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
-
Single-crystal X-ray diffraction (SCXRD) of analogs (e.g., phenacyl benzoates) reveals planar geometry at the ketone and dihedral angles between the bromophenyl and sulfanyl-acetate groups. This data informs steric interactions in catalytic applications .
-
Data Table : Comparative Crystallographic Parameters
Compound Bond Length (C=O, Å) Dihedral Angle (°) Reference Target Compound (Analog) 1.21 15.2 Fluorophenyl Analog 1.19 12.8
Q. What strategies address low yields in multi-step syntheses?
- Optimization Steps :
- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes by-products before subsequent steps .
- Catalyst Screening : FeBr₃ vs. AlCl₃ for bromination—FeBr₃ reduces halogen scrambling in bromophenyl intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve thiol nucleophilicity in sulfanyl group incorporation .
Q. How do computational studies predict the compound’s reactivity?
- Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level model charge distribution, showing high electron density at the ketone oxygen and sulfanyl sulfur. This predicts susceptibility to electrophilic attacks at the α-carbon .
- Contradiction Note : Experimental data () shows slower kinetics than DFT predictions for brominated analogs, likely due to solvent effects not modeled computationally.
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
